molecular formula C19H20O3 B6361271 (2E)-3-(2,4-Dimethoxyphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one CAS No. 1287386-94-0

(2E)-3-(2,4-Dimethoxyphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one

Cat. No.: B6361271
CAS No.: 1287386-94-0
M. Wt: 296.4 g/mol
InChI Key: PYYBMBGXPCUFHZ-JXMROGBWSA-N
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Description

“(2E)-3-(2,4-Dimethoxyphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one” is a chalcone derivative characterized by two distinct aromatic substituents: a 2,4-dimethoxyphenyl group at the β-position and a 2,4-dimethylphenyl group at the α-position of the propenone backbone. Chalcones are α,β-unsaturated ketones with a conjugated system that enables diverse biological and photophysical activities.

Properties

IUPAC Name

(E)-3-(2,4-dimethoxyphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O3/c1-13-5-9-17(14(2)11-13)18(20)10-7-15-6-8-16(21-3)12-19(15)22-4/h5-12H,1-4H3/b10-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYYBMBGXPCUFHZ-JXMROGBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C(=O)/C=C/C2=C(C=C(C=C2)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2,4-Dimethoxyphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dimethoxybenzaldehyde and 2,4-dimethylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2,4-Dimethoxyphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(2,4-Dimethoxyphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one would depend on its specific biological activity. Generally, chalcones are known to interact with various molecular targets and pathways, such as:

    Enzyme Inhibition: Inhibiting enzymes involved in inflammation, cancer, or microbial growth.

    Signal Transduction: Modulating signaling pathways that regulate cell growth, apoptosis, or immune responses.

Comparison with Similar Compounds

Tables of Comparative Data

Table 1. Substituent Impact on Solubility and logP

Compound Type Substituents Predicted logP Solubility (mg/mL)
Target Compound 2,4-dimethyl + 2,4-dimethoxy 3.8 (estimated) ~0.05 (low)
Hydroxyl-containing 4-hydroxy + 2,4-dimethoxy 2.5 ~0.5
Chlorinated 2,4-dichloro + 3,4,5-trimethoxy 4.2 ~0.02

Biological Activity

(2E)-3-(2,4-Dimethoxyphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound characterized by its unique structure comprising two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This compound has garnered attention for its diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.

  • Molecular Formula : C19H20O3
  • Molecular Weight : 296.36 g/mol
  • Boiling Point : Approximately 473.7 °C (predicted)
  • Density : 1.096 g/cm³ (predicted)

Biological Activity

The biological activity of (2E)-3-(2,4-dimethoxyphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one has been explored through various studies that highlight its potential therapeutic applications.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 µg/mL
Escherichia coli50 µg/mL
Bacillus subtilis30 µg/mL

Anticancer Potential

Studies have shown that (2E)-3-(2,4-dimethoxyphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one can induce apoptosis in various cancer cell lines. The compound's ability to modulate signaling pathways involved in cell proliferation and survival is a key factor in its anticancer activity.

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)
    • A549 (lung cancer)

Mechanism of Action : The compound acts as a Michael acceptor, reacting with nucleophilic sites on proteins to alter their function and promote apoptotic pathways.

Anti-inflammatory Effects

The anti-inflammatory properties of this chalcone have been attributed to its ability to inhibit pro-inflammatory cytokine production and modulate immune responses. This makes it a candidate for further research in treating inflammatory diseases.

Case Studies

  • Study on Antibacterial Activity : A study published in MDPI evaluated the antibacterial effects of various chalcones, including (2E)-3-(2,4-dimethoxyphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one. The results indicated that the compound effectively inhibited bacterial growth at concentrations lower than many conventional antibiotics .
  • Anticancer Research : In vitro studies demonstrated that this chalcone induced apoptosis in MCF-7 cells through the activation of caspases and modulation of Bcl-2 family proteins. The findings suggest a potential role for this compound in breast cancer therapy .

The mechanism by which (2E)-3-(2,4-dimethoxyphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one exerts its biological effects involves:

  • Michael Addition Reaction : The α,β-unsaturated carbonyl system allows the compound to act as a Michael acceptor.
  • Interaction with Enzymes and Proteins : The methoxy groups enhance the reactivity and binding affinity to various molecular targets.

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